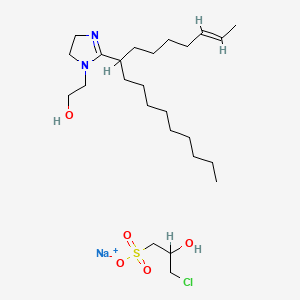
Einecs 271-862-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich typically involves the esterification of phthalic anhydride with branched alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and branched alcohols.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects and toxicity.
Industry: Widely used in the manufacturing of plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisononyl phthalate (DINP): Another phthalate ester used as a plasticizer.
Diisodecyl phthalate (DIDP): Similar in structure and function to DINP.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications.
Uniqueness
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich is unique due to its specific branched alkyl chain structure, which provides distinct physical and chemical properties compared to other phthalates. This structure contributes to its effectiveness as a plasticizer, offering a balance between flexibility and durability in polymer applications .
Eigenschaften
CAS-Nummer |
68610-38-8 |
|---|---|
Molekularformel |
C25H48ClN2NaO5S |
Molekulargewicht |
547.2 g/mol |
IUPAC-Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-[2-[(E)-heptadec-2-en-8-yl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H42N2O.C3H7ClO4S.Na/c1-3-5-7-9-10-12-14-16-21(15-13-11-8-6-4-2)22-23-17-18-24(22)19-20-25;4-1-3(5)2-9(6,7)8;/h4,6,21,25H,3,5,7-20H2,1-2H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1/b6-4+;; |
InChI-Schlüssel |
ZJXTVVFFLGRUEZ-SLNOCBGISA-M |
Isomerische SMILES |
CCCCCCCCCC(CCCC/C=C/C)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC(CCCCC=CC)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


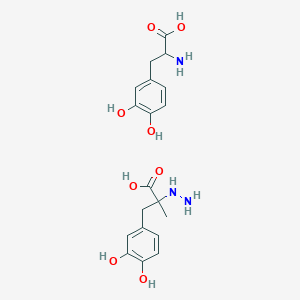

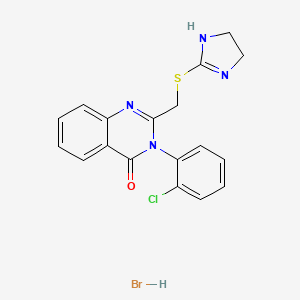

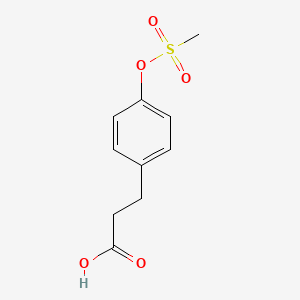
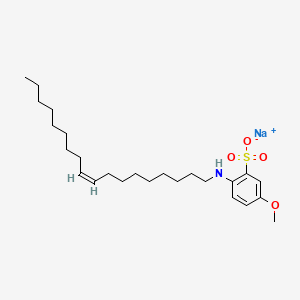
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
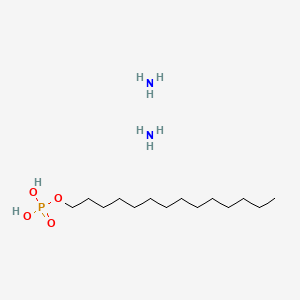
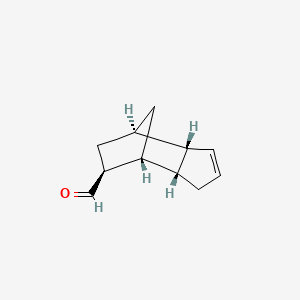
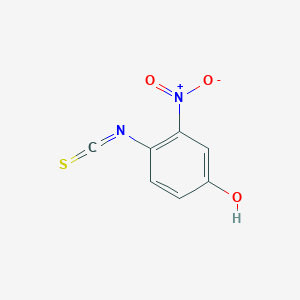
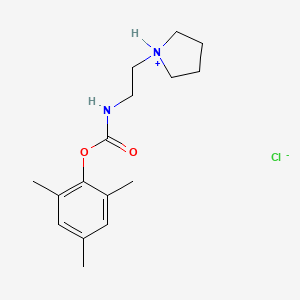
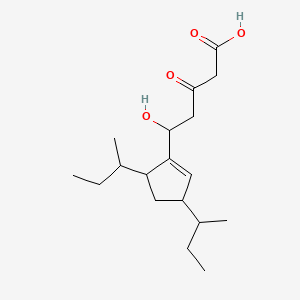
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
